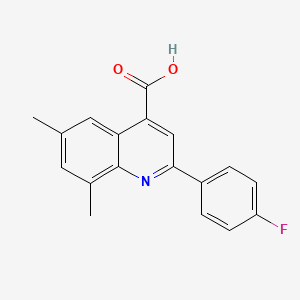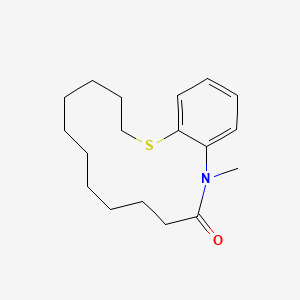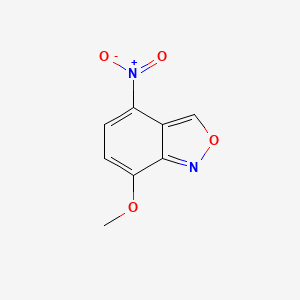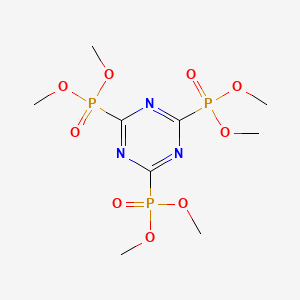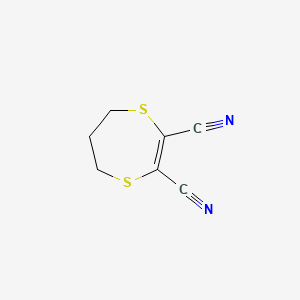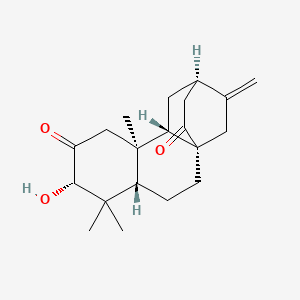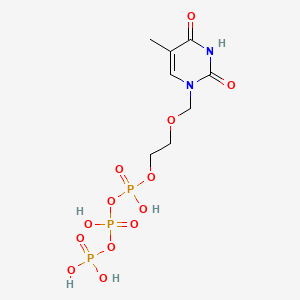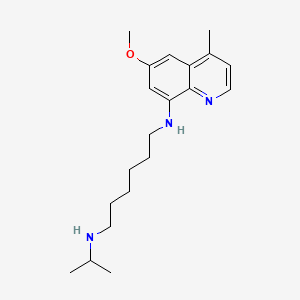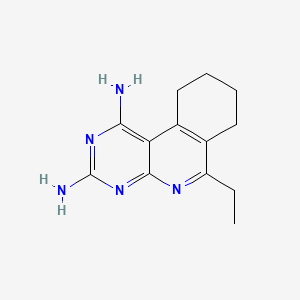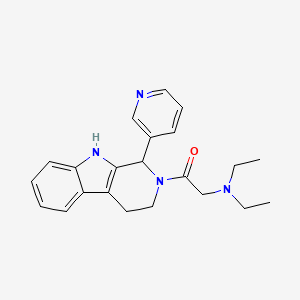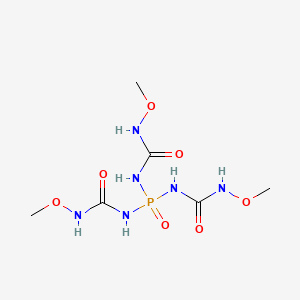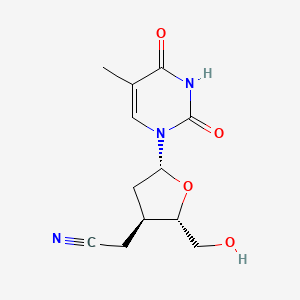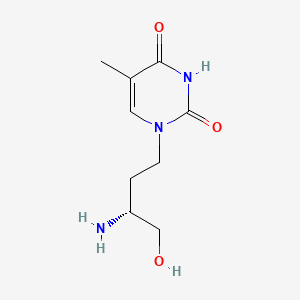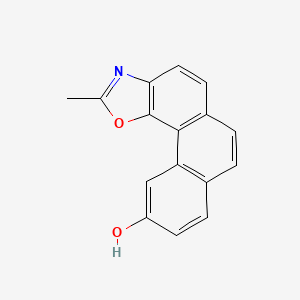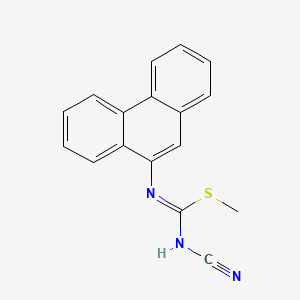
Methyl N-cyano-N'-(9-phenanthryl)imidothiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-cyano-N’-(9-phenanthryl)imidothiocarbamate is a chemical compound with the molecular formula C17H13N3S and a molecular weight of 291.37 g/mol It is characterized by the presence of a phenanthrene moiety, a cyano group, and an imidothiocarbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-cyano-N’-(9-phenanthryl)imidothiocarbamate typically involves the reaction of 9-phenanthrylamine with methyl isothiocyanate and cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of Methyl N-cyano-N’-(9-phenanthryl)imidothiocarbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl N-cyano-N’-(9-phenanthryl)imidothiocarbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine in organic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced imidothiocarbamates.
Substitution: Substituted imidothiocarbamates.
Scientific Research Applications
Methyl N-cyano-N’-(9-phenanthryl)imidothiocarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl N-cyano-N’-(9-phenanthryl)imidothiocarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Methyl N-cyano-N’-(9-phenanthryl)imidothiocarbamate can be compared with other similar compounds, such as:
Methyl N-cyano-N’-(9-anthryl)imidothiocarbamate: Similar structure but with an anthracene moiety instead of phenanthrene.
Methyl N-cyano-N’-(9-naphthyl)imidothiocarbamate: Contains a naphthalene moiety instead of phenanthrene.
Uniqueness
The uniqueness of Methyl N-cyano-N’-(9-phenanthryl)imidothiocarbamate lies in its phenanthrene moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
6278-34-8 |
|---|---|
Molecular Formula |
C17H13N3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
methyl N-cyano-N'-phenanthren-9-ylcarbamimidothioate |
InChI |
InChI=1S/C17H13N3S/c1-21-17(19-11-18)20-16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h2-10H,1H3,(H,19,20) |
InChI Key |
XFOPLQJPKWQWRL-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC1=CC2=CC=CC=C2C3=CC=CC=C31)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


